molecular formula C9H12Li2N3O8P B12365125 dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Cat. No.: B12365125
M. Wt: 338.1 g/mol
InChI Key: UFCNMCCGLQVCAN-RXJJPMMMSA-L
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Description

Dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a dihydroxyoxolane ring, and a phosphate group. The presence of nitrogen-15 isotopes in the structure makes it particularly useful for certain types of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves multiple steps, including the formation of the pyrimidine ring, the dihydroxyoxolane ring, and the attachment of the phosphate group. Common synthetic methods include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Formation of the Dihydroxyoxolane Ring: This step often involves the use of dihydroxyacetone or similar compounds, which undergo cyclization reactions.

    Attachment of the Phosphate Group: This is typically done using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors. These methods help in achieving higher yields and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy due to the presence of nitrogen-15 isotopes.

    Biology: Employed in studies of nucleotide metabolism and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the production of pharmaceuticals and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, which in turn affects various biochemical pathways. The nitrogen-15 isotopes allow for detailed studies of these interactions using NMR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Dilithium;[(2R,3R,5R)-5-(4-azanyl-2-oxo(1,3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate: Similar structure but lacks nitrogen-15 isotopes.

    Dilithium;[(2R,3R,5R)-5-(4-azanyl-2-oxo(1,3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfate: Similar structure with a sulfate group instead of a phosphate group.

Uniqueness

The presence of nitrogen-15 isotopes in dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate makes it unique and particularly valuable for research involving NMR spectroscopy and studies of nitrogen metabolism.

Properties

Molecular Formula

C9H12Li2N3O8P

Molecular Weight

338.1 g/mol

IUPAC Name

dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1,12+1;;

InChI Key

UFCNMCCGLQVCAN-RXJJPMMMSA-L

Isomeric SMILES

[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O

Origin of Product

United States

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